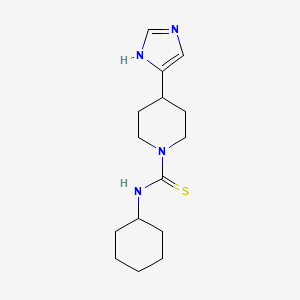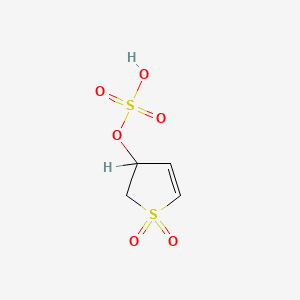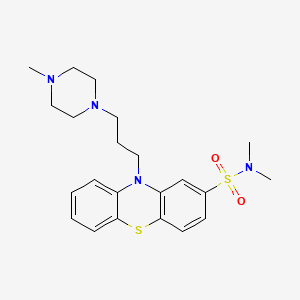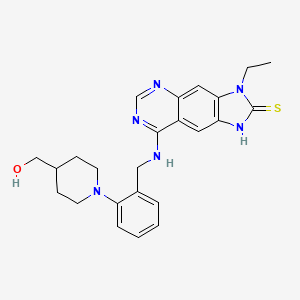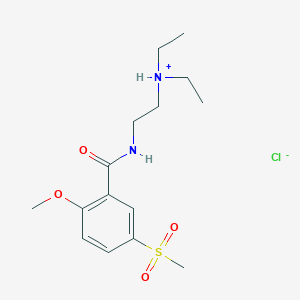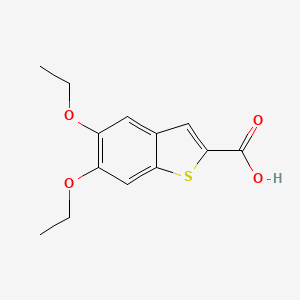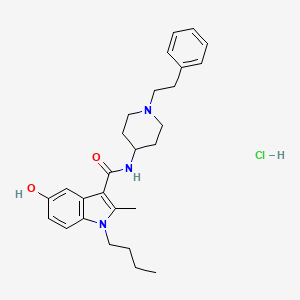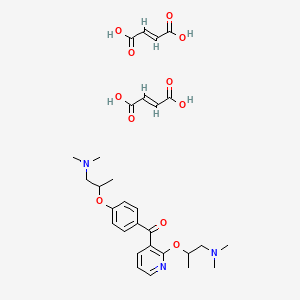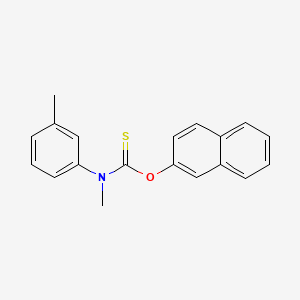
Tolnaftat
Übersicht
Beschreibung
Tolnaftat ist ein synthetisches Thiocarbamid, das als Antimykotikum verwendet wird. Es ist allgemein rezeptfrei erhältlich und wird zur Behandlung verschiedener Pilzinfektionen wie Fußpilz, Jock-Juckreiz und Ringwurm verwendet . This compound wird in verschiedenen Formen geliefert, darunter Cremes, Pulver, Sprays, Flüssigkeiten und flüssige Aerosole .
Wissenschaftliche Forschungsanwendungen
Tolnaftat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien verwendet, die Thiocarbamate und ihre Reaktivität betreffen.
Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist nicht vollständig bekannt. Es wird angenommen, dass es Squalenepoxidase hemmt, ein Enzym, das für die Biosynthese von Ergosterol unerlässlich ist, einem Schlüsselbestandteil der Zellmembran von Pilzen . Durch die Hemmung dieses Enzyms stört this compound die Zellmembran von Pilzen, was zum Zelltod führt . Darüber hinaus wurde berichtet, dass this compound die Hyphen verformt und das Myzelwachstum bei anfälligen Organismen hemmt .
Wirkmechanismus
Target of Action
Tolnaftate is a synthetic thiocarbamate used as an over-the-counter anti-fungal agent . The primary target of Tolnaftate is the enzyme squalene epoxidase . This enzyme plays a crucial role in the biosynthetic pathway of ergosterol, a key component of the fungal cell membrane .
Mode of Action
Tolnaftate acts as a reversible and noncompetitive inhibitor of fungal squalene epoxidase . By inhibiting this enzyme, Tolnaftate prevents the conversion of squalene to ergosterol . This leads to an accumulation of squalene and a deficiency of ergosterol . It has also been reported to distort the hyphae and stunt mycelial growth in susceptible organisms .
Biochemical Pathways
The inhibition of squalene epoxidase by Tolnaftate disrupts the ergosterol biosynthesis pathway . Ergosterol is a major component of the fungal cell membrane, and its deficiency can lead to abnormal fungal cell growth and function . This disruption of the ergosterol biosynthesis pathway is the primary biochemical effect of Tolnaftate.
Pharmacokinetics
It is known that the onset of action of tolnaftate is between24 to 72 hours . As a topical agent, Tolnaftate is applied directly to the site of infection, which may enhance its bioavailability and effectiveness .
Result of Action
The result of Tolnaftate’s action is the effective treatment of various fungal skin infections. By disrupting the ergosterol biosynthesis pathway, Tolnaftate inhibits the growth and reproduction of fungal cells, leading to the resolution of the infection . It is used to treat conditions such as athlete’s foot, jock itch, and ringworm .
Biochemische Analyse
Biochemical Properties
Tolnaftate plays a crucial role in inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. It achieves this by selectively inhibiting the enzyme squalene epoxidase . This inhibition leads to the accumulation of squalene and a deficiency in ergosterol, disrupting the fungal cell membrane’s integrity and function . Tolnaftate interacts with squalene epoxidase in a reversible and non-competitive manner .
Cellular Effects
Tolnaftate exerts its effects on fungal cells by increasing membrane permeability, disrupting cellular organization, and causing cell death . It also distorts the hyphae and stunts mycelial growth in susceptible fungi . Tolnaftate does not affect Candida albicans but is effective against dermatophytes . The compound influences cell signaling pathways and gene expression by disrupting the biosynthesis of ergosterol, which is vital for maintaining the fungal cell membrane’s structure and function .
Molecular Mechanism
The molecular mechanism of tolnaftate involves the inhibition of squalene epoxidase, an enzyme in the ergosterol biosynthetic pathway . By blocking this enzyme, tolnaftate prevents the conversion of squalene to squalene epoxide, leading to the accumulation of squalene and a deficiency in ergosterol . This disruption in ergosterol biosynthesis compromises the fungal cell membrane’s integrity, leading to increased permeability and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, tolnaftate has shown stability and effectiveness over time. Studies have demonstrated that tolnaftate-loaded ethosomal gels enhance drug penetration through the skin, providing sustained antifungal activity . The compound’s stability and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of tolnaftate vary with different dosages. Higher doses of tolnaftate have been associated with increased antifungal activity, but excessive doses may lead to adverse effects such as skin irritation . The compound’s efficacy and safety profile have been evaluated in various animal studies, highlighting its potential for treating fungal infections at appropriate dosages .
Metabolic Pathways
Tolnaftate is involved in the metabolic pathway of ergosterol biosynthesis. By inhibiting squalene epoxidase, tolnaftate disrupts the conversion of squalene to squalene epoxide, leading to the accumulation of squalene and a deficiency in ergosterol . This disruption affects the overall metabolic flux and metabolite levels within the fungal cell .
Transport and Distribution
Tolnaftate is transported and distributed within cells and tissues through various mechanisms. The compound’s poor skin penetration has been addressed by formulating tolnaftate-loaded ethosomal gels, which enhance drug delivery and distribution . These formulations improve tolnaftate’s localization and accumulation in the target tissues, increasing its antifungal efficacy .
Subcellular Localization
Tolnaftate’s subcellular localization is primarily within the fungal cell membrane, where it exerts its antifungal effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the fungal cell, ensuring its effective action against fungal infections .
Vorbereitungsmethoden
Tolnaftat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger synthetischer Weg beinhaltet die Reaktion von 2-Naphthol mit Methylisocyanat und 3-Methylphenylisothiocyanat . Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen unter Verwendung von Lösungsmitteln wie Chloroform oder Aceton . Industrielle Produktionsmethoden beinhalten oft ähnliche Synthesewege, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: This compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.
Reduktion: Obwohl seltener, können auch Reduktionsreaktionen auftreten, die die chemische Struktur von this compound verändern.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid für die Oxidation und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Analyse Chemischer Reaktionen
Tolnaftate undergoes various chemical reactions, including:
Oxidation: Tolnaftate can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Although less common, reduction reactions can also occur, altering the chemical structure of tolnaftate.
Substitution: Tolnaftate can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Tolnaftat wird oft mit anderen Antimykotika verglichen, wie z. B.:
Liranaftat: Ein weiteres Thiocarbamid-Antimykotikum mit ähnlichen Eigenschaften.
Terbinafin: Ein Allylamin-Antimykotikum, das ebenfalls Squalenepoxidase hemmt, aber im Allgemeinen wirksamer ist.
Azole: Eine Klasse von Antimykotika, die die Ergosterolbiosynthese über einen anderen Mechanismus hemmen.
This compound ist einzigartig in seiner spezifischen Hemmung von Squalenepoxidase und seiner breiten antimykotischen Aktivität .
Eigenschaften
IUPAC Name |
O-naphthalen-2-yl N-methyl-N-(3-methylphenyl)carbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-14-6-5-9-17(12-14)20(2)19(22)21-18-11-10-15-7-3-4-8-16(15)13-18/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSNMLFNXJSCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS | |
| Record name | TOLNAFTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21121 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042477 | |
| Record name | Tolnaftate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white powder. (NTP, 1992), Solid | |
| Record name | TOLNAFTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21121 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tolnaftate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | TOLNAFTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21121 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tolnaftate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00525 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Tolnaftate is a topical fungicide. Though its exact mechanism unknown, it is believed to prevent ergosterol biosynthesis by inhibiting squalene epoxidase. It has also been reported to distort the hyphae and to stunt mycelial growth in susceptible organisms. | |
| Record name | Tolnaftate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00525 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2398-96-1 | |
| Record name | TOLNAFTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21121 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Naphthyl N-methyl-N-(3-tolyl)thiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolnaftate [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolnaftate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00525 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tolnaftate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tolnaftate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tolnaftate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tolnaftate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLNAFTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06KB629TKV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tolnaftate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230.9 to 232.7 °F (NTP, 1992), 111 °C | |
| Record name | TOLNAFTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21121 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tolnaftate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00525 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tolnaftate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tolnaftate against fungi?
A1: Tolnaftate primarily works by inhibiting squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis. [] This inhibition leads to the accumulation of squalene and a decrease in ergosterol, a vital component of the fungal cell membrane. [, ]
Q2: How does the disruption of ergosterol biosynthesis affect fungal cells?
A2: Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cell membrane. Disrupting its biosynthesis compromises membrane structure and function, ultimately leading to fungal cell death. [, ]
Q3: What is the molecular formula and weight of Tolnaftate?
A3: Tolnaftate has the molecular formula C19H17NOS and a molecular weight of 307.41 g/mol. [, ]
Q4: Are there any spectroscopic data available for Tolnaftate?
A4: Yes, studies have utilized UV-Vis spectrophotometry, Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of Tolnaftate and its degradation products. [, , ]
Q5: What are the common formulations of Tolnaftate available in the market?
A5: Tolnaftate is commercially available in various formulations, including powders, creams, ointments, gels, solutions, and sprays. [, , ]
Q6: Has research explored alternative delivery systems for Tolnaftate?
A6: Yes, research has investigated several alternative delivery systems for Tolnaftate to potentially improve its efficacy and patient compliance. These include:
- Microemulsions: These systems offer enhanced solubility and potentially improved permeation through the skin. []
- Proniosomes: These dry formulations can be rehydrated to form niosomes, aiming to increase the duration of action and reduce systemic absorption. []
- Glycerosomes: These carriers aim to enhance dermal and transdermal drug delivery. []
- Liquid Crystalline Systems: These systems enhance the diffusion of poorly water-soluble drugs like Tolnaftate through the skin. []
- Microsponges: These systems increase drug concentration on the skin's surface, promoting localized action. []
- Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These carriers provide controlled release profiles and improve drug stability. [, , , ]
- Nanoemulgels: These formulations combine the advantages of nanoemulsions and gels, offering enhanced drug loading and sustained release. []
Q7: Are there any stability concerns associated with Tolnaftate formulations?
A7: Tolnaftate's stability can be influenced by factors like temperature, pH, and the presence of excipients. Research has focused on optimizing formulations to enhance its stability under various conditions. [, , ]
Q8: Does modifying the structure of Tolnaftate affect its activity?
A8: While detailed SAR studies on Tolnaftate are limited in the provided research, it is known that its antifungal activity is linked to the thiocarbamate moiety. [, ] Modifications to this structure could impact its interaction with squalene epoxidase and consequently affect its potency and selectivity.
Q9: What is known about the absorption of Tolnaftate after topical application?
A9: Tolnaftate exhibits limited percutaneous absorption after topical application. [, ] This characteristic is generally desirable for a topical antifungal agent, as it minimizes systemic exposure and potential side effects.
Q10: Has the efficacy of Tolnaftate been tested in animal models?
A10: Yes, studies have employed guinea pig models of tinea pedis (athlete's foot) to evaluate the in vivo efficacy of Tolnaftate formulations. [, ] These studies have demonstrated the therapeutic potential of Tolnaftate in managing dermatophytosis.
Q11: What about clinical trials in humans?
A11: Clinical trials have shown that Tolnaftate is effective in treating various dermatophytoses, including tinea pedis, tinea cruris (jock itch), and tinea corporis (ringworm), caused by susceptible fungi like Trichophyton, Microsporum, and Epidermophyton species. [, , ]
Q12: Is Tolnaftate effective against all types of fungi?
A12: No, Tolnaftate's spectrum of activity is primarily limited to dermatophytes. It is generally ineffective against yeasts like Candida albicans and has shown limited effectiveness against certain molds. [, , , ]
Q13: Can fungi develop resistance to Tolnaftate?
A13: While Tolnaftate resistance is relatively uncommon, studies suggest that Trichophyton mentagrophytes, a common dermatophyte, can develop resistance to Tolnaftate, though it is not a rapid process. [] The emergence of resistance may involve alterations in the target enzyme, squalene epoxidase, or mechanisms that reduce drug penetration.
Q14: What analytical techniques are commonly used to quantify Tolnaftate?
A14: Several analytical techniques are employed for quantifying Tolnaftate, including:
- High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, PDA): This technique offers high sensitivity and selectivity for Tolnaftate analysis. [, , , , ]
- High-Performance Thin-Layer Chromatography (HPTLC): This technique is a simpler and more cost-effective alternative for Tolnaftate analysis. [, , ]
- UV-Vis Spectrophotometry: This method provides a simple and rapid approach for Tolnaftate quantification in pharmaceutical formulations. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




